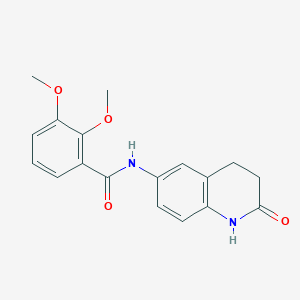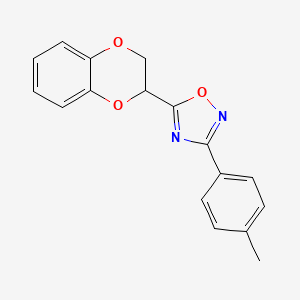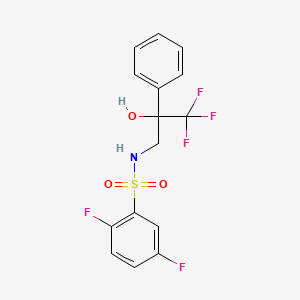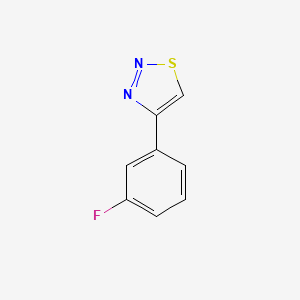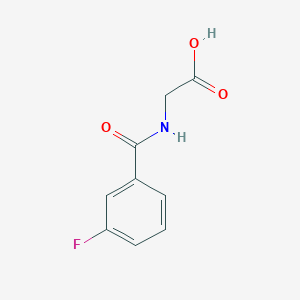![molecular formula C17H21N5O2 B2675668 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 459213-95-7](/img/structure/B2675668.png)
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on similar triazole derivatives and their synthesis reveals a focus on antimicrobial activities. For instance, novel triazole derivatives have been synthesized and evaluated for their antimicrobial potential against various microorganisms, demonstrating moderate to good activities. These findings suggest the potential of structurally similar compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Anti-inflammatory Properties
Another area of interest is the investigation of compounds for their potential antitumor and anti-inflammatory properties. Benzopyranylamine compounds, for instance, have shown activity against human breast, CNS, and colon cancer cell lines, highlighting the potential therapeutic applications of similar compounds in oncology (Jurd, 1996).
Antioxidant Activity
Compounds with the thiazol-4-one scaffold have been identified for their promising antioxidant activity, indicating the potential use of similar structures in addressing oxidative stress-related conditions. The structure-activity relationship studies suggest that specific substituents can significantly enhance antioxidant effectiveness, offering insights into designing new antioxidant compounds (Zvezdanović et al., 2014).
Pharmacological Activity
Research into benzimidazole derivatives with morpholino and piperazinomethyl groups has revealed moderate antiglycation, anti-angiotensin, and antioxidant activities, among other pharmacological effects. Such studies underscore the diverse potential pharmacological applications of compounds bearing similar functionalities, including roles in managing diabetic complications and hypertension (Zhukovskaya et al., 2019).
Reactions with N-nucleophiles
Compounds like 8-azachromones, when reacted with N-nucleophiles, have demonstrated interesting outcomes, such as the formation of β-aminovinyl ketones and addition products with morpholine and piperidine. These reactions not only highlight the chemical versatility of such compounds but also suggest potential pathways for synthesizing novel chemical entities with varied biological activities (Sosnovskikh et al., 2003).
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c18-16-15(17-19-12-3-1-2-4-13(12)20-17)14(23)11-22(16)6-5-21-7-9-24-10-8-21/h1-4,18,23H,5-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIJSBIIALSPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[3.4]octan-2-amine hydrochloride](/img/structure/B2675587.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)
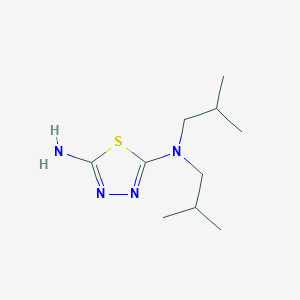
![2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675592.png)
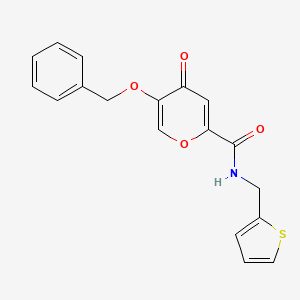
![N-(2,5-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2675594.png)

![N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)
